molecular formula C15H24O6 B031206 Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate CAS No. 131149-13-8

Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate

Cat. No. B031206
M. Wt: 300.35 g/mol
InChI Key: ZCHGBXVUOHZBJY-ILSLXCNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate” is a complex organic molecule. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .


Synthesis Analysis

The synthesis of compounds containing the tert-butyl group can be achieved through several methods. For instance, a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butyl group in this compound contributes to its molecular structure and properties. The crowded nature of the tert-butyl group elicits a unique reactivity pattern, which is highlighted by its characteristic applications . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .


Chemical Reactions Analysis

The tert-butyl group in this compound plays a significant role in its chemical reactions. The unique reactivity pattern of the tert-butyl group is highlighted by its characteristic applications, starting from its use in chemical transformations . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the tert-butyl group. The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility . This also reduces the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Future Directions

The future directions for this compound could involve further exploration of its unique properties and potential applications. The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways suggest potential for biocatalytic processes . Additionally, the compound’s properties suggest potential for use in the development of solution-processed organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-14(2,3)19-10(16)7-9-8-18-13(17-6)12-11(9)20-15(4,5)21-12/h7,11-13H,8H2,1-6H3/b9-7+/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHGBXVUOHZBJY-ILSLXCNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=CC(=O)OC(C)(C)C)COC2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)/C(=C/C(=O)OC(C)(C)C)/CO[C@@H]2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14682962

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